Gln-Glu Thermal Stability: 1.7× Higher Activation Energy Than Free Glutamine
In a comparative study of heat stability, the thermal activation energy (Ea) required to induce degradation was quantified for Gln (free glutamine), Glu-Gln (γ-L-glutamyl-L-glutamine), and Ala-Gln (L-alanyl-L-glutamine) using Arrhenius equation analysis [1]. Glu-Gln exhibited an activation energy of 160 kJ/mole, which is significantly higher than that of free Gln (104 kJ/mole) but lower than that of Ala-Gln (192 kJ/mole) [1]. This indicates that Gln-Glu provides a substantial gain in thermal stability over the free amino acid form, though it remains less thermally robust than the widely used Ala-Gln dipeptide under identical conditions (10 mM, pH 6.5) [1].
| Evidence Dimension | Thermal activation energy (Ea) for degradation |
|---|---|
| Target Compound Data | Glu-Gln: 160 kJ/mole |
| Comparator Or Baseline | Free L-Glutamine: 104 kJ/mole; Ala-Gln: 192 kJ/mole |
| Quantified Difference | Glu-Gln requires 1.54× more energy than Gln (56 kJ/mole difference); Ala-Gln requires 1.85× more energy than Gln. |
| Conditions | 10 mM solution, pH 6.5; thermal treatment above 80°C; Arrhenius analysis. |
Why This Matters
This data guides selection for applications requiring heat sterilization (e.g., autoclaving cell culture media) where free glutamine is unsuitable; Gln-Glu offers a viable, though not maximal, stability improvement.
- [1] Stehle P, Albers S, Amberger I, Pfaender P, Fürst P. Potential of γ-L-glutamyl-L-glutamine as an L-glutamine-containing dipeptide for parenteral nutrition. In: Amino Acids. Springer; 1992:225-228. doi:10.1007/978-94-011-2262-7_140. View Source
